2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile
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Overview
Description
2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile is an organic compound that features a nitrile group, a methoxymethyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-propoxybenzaldehyde and methoxymethyl chloride.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 4-propoxybenzaldehyde and methoxymethyl chloride in the presence of a base such as sodium hydroxide.
Nitrile Formation: The intermediate is then subjected to a reaction with a nitrile source, such as sodium cyanide, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-3-(4-ethoxyphenyl)prop-2-enenitrile
- 2-(Methoxymethyl)-3-(4-butoxyphenyl)prop-2-enenitrile
Uniqueness
2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
90167-04-7 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO2/c1-3-8-17-14-6-4-12(5-7-14)9-13(10-15)11-16-2/h4-7,9H,3,8,11H2,1-2H3 |
InChI Key |
BRFDRGSKIPQSSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(COC)C#N |
Origin of Product |
United States |
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